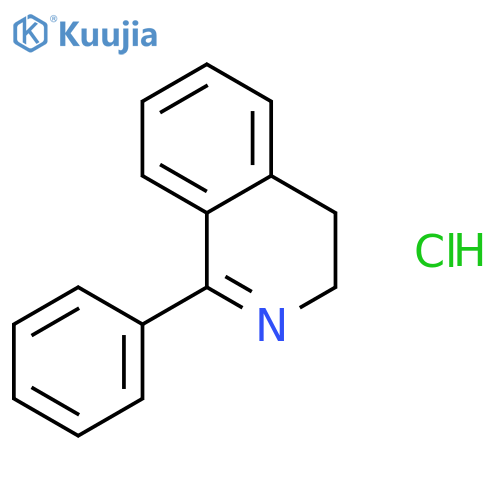Cas no 52250-51-8 (3,4-Dihydro-1-phenylisoquinoline Hydrochloride)

52250-51-8 structure
商品名:3,4-Dihydro-1-phenylisoquinoline Hydrochloride
3,4-Dihydro-1-phenylisoquinoline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-3,4-dihydroisoquinoline hydrochloride
- 3,4-Dihydro-1-phenylisoquinoline Hydrochloride
- 1-phenyl-3,4-dihydroisochinoline hydrochloride
- 1-phenyl-3,4-dihydroisoquinolin HCl salt
- 1-phenyl-3,4-dihydroisoquinoline;hydrochloride
- Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride
- CS-7013
- MFCD11558914
- A918362
- 1-Phenyl-3,4-dihydroisoquinolinehydrochloride
- 3,4-Dihydro-1-phenylisoquinoline HCl
- AKOS000425429
- 52250-51-8
- CHEMBL3246065
-
- インチ: InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H
- InChIKey: CCQSSXFAAAJMCP-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)=NCCC3=C1C=CC=C3.Cl
計算された属性
- せいみつぶんしりょう: 243.08100
- どういたいしつりょう: 243.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.4Ų
じっけんとくせい
- PSA: 12.36000
- LogP: 3.31770
3,4-Dihydro-1-phenylisoquinoline Hydrochloride セキュリティ情報
3,4-Dihydro-1-phenylisoquinoline Hydrochloride 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Dihydro-1-phenylisoquinoline Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146197-1g |
1-phenyl-3,4-dihydroisoquinoline hydrochloride |
52250-51-8 | 95% | 1g |
$53 | 2024-07-15 | |
| TRC | D449940-100mg |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride |
52250-51-8 | 100mg |
$ 87.00 | 2023-09-07 | ||
| Ambeed | A523301-5g |
1-Phenyl-3,4-dihydroisoquinoline hydrochloride |
52250-51-8 | 95+% | 5g |
$150.0 | 2024-04-18 | |
| TRC | D449940-25g |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride |
52250-51-8 | 25g |
$334.00 | 2023-05-18 | ||
| Ambeed | A523301-1g |
1-Phenyl-3,4-dihydroisoquinoline hydrochloride |
52250-51-8 | 95+% | 1g |
$50.0 | 2024-04-18 | |
| Chemenu | CM146197-5g |
1-phenyl-3,4-dihydroisoquinoline hydrochloride |
52250-51-8 | 95% | 5g |
$159 | 2024-07-15 | |
| TRC | D449940-1g |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride |
52250-51-8 | 1g |
$ 150.00 | 2023-09-07 | ||
| TRC | D449940-100g |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride |
52250-51-8 | 100g |
$1426.00 | 2023-05-18 | ||
| TRC | D449940-10g |
3,4-Dihydro-1-phenylisoquinoline Hydrochloride |
52250-51-8 | 10g |
$ 190.00 | 2023-09-07 | ||
| Crysdot LLC | CD11111322-100g |
1-Phenyl-3,4-dihydroisoquinoline hydrochloride |
52250-51-8 | 95+% | 100g |
$743 | 2024-07-17 |
52250-51-8 (3,4-Dihydro-1-phenylisoquinoline Hydrochloride) 関連製品
- 26210-39-9(1-methyl-3,4-dihydroisoquinoline hydrochloride)
- 52250-50-7(1-Phenyl-3,4-dihydro-isoquinoline)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
